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Introduction to FAU Protein

The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) gene
encodes a fusion protein composed of a ubiquitin-like protein (FUBI) at the N-terminus and the
ribosomal protein S30 (RPS30) at the C-terminus.[1][2] This fusion protein is post-
translationally processed to generate the individual FUBI and RPS30 proteins.[3] FAU is
implicated in several critical cellular processes, most notably in the regulation of apoptosis.[4]

[5]

Functionally, FAU is considered a pro-apoptotic protein, and its overexpression has been
shown to induce cell death.[5] This pro-apoptotic activity is often mediated through its
interaction with Bcl-G, a member of the Bcl-2 family of apoptosis regulators.[4][6]
Downregulation of FAU has been observed in various cancers, suggesting its potential role as
a tumor suppressor.[7] Consequently, understanding the mechanisms of FAU expression and
function is of significant interest in cancer research and drug development.

This document provides detailed application notes and protocols for the overexpression of FAU
protein in mammalian and bacterial systems, functional analysis of its pro-apoptotic activity,
and visualization of its associated signaling pathways.

Quantitative Data Summary
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The following tables summarize key quantitative data related to FAU protein overexpression

experiments.
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Table 1: Mammalian Cell Overexpression System Parameters. This table outlines common

parameters for achieving successful FAU protein overexpression in mammalian cells. The

pcDNA3.1 vector with a CMV promoter is a standard choice for high-level transient expression

in easily transfectable cell lines like HEK293T.[3][11] For long-term studies, lentiviral systems

offer stable integration and consistent expression across a broad range of cell types.[9][10]
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Table 2: Bacterial Recombinant Protein Production Parameters. For the production of purified

FAU protein for in vitro assays or antibody generation, E. coli expression systems are
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commonly employed. The pET vector series in conjunction with the BL21(DE3) strain allows for
tightly controlled, high-level expression upon induction with IPTG. An N-terminal His6-tag
facilitates efficient purification using immobilized metal affinity chromatography (IMAC).[12][13]

Experimental Protocols
Protocol 1: Cloning of Human FAU cDNA into a
Mammalian Expression Vector (pcDNA3.1)

This protocol describes the cloning of the full-length human FAU cDNA into the pcDNAS.1
vector for subsequent overexpression in mammalian cells.

Materials:

Human FAU cDNA (can be obtained by RT-PCR from a suitable cell line or as a synthetic
gene)

pcDNA3.1(+) vector

Restriction enzymes (e.g., BamHI and Xhol) and corresponding buffers

T4 DNA Ligase and buffer

Competent E. coli (e.g., DH50)

LB agar plates with ampicillin (100 pug/mL)

Plasmid purification kit

Procedure:

e Primer Design and PCR Amplification: Design PCR primers to amplify the full-length FAU
coding sequence. Incorporate restriction sites (e.g., BamHI at the 5' end and Xhol at the 3'
end) that are compatible with the multiple cloning site of pcDNA3.1.[14] Include a Kozak
consensus sequence (GCCACC) before the start codon for optimal translation initiation.

» Restriction Digest: Digest both the amplified FAU PCR product and the pcDNA3.1 vector
with the selected restriction enzymes (e.g., BamHI and Xhol) according to the manufacturer's
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instructions.

 Ligation: Ligate the digested FAU insert and pcDNA3.1 vector using T4 DNA Ligase.[3]

» Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB
agar plates containing ampicillin.[3]

» Colony Screening and Plasmid Purification: Select several colonies and grow overnight
cultures. Purify the plasmid DNA using a plasmid purification kit.

 Verification: Verify the correct insertion of the FAU cDNA by restriction digest analysis and
Sanger sequencing.[14]

Protocol 2: Transient Overexpression of FAU in
HEK293T Cells

This protocol details the transient transfection of the FAU-pcDNA3.1 construct into HEK293T
cells.

Materials:

o HEK293T cells

o Complete growth medium (e.g., DMEM with 10% FBS)

e FAU-pcDNA3.1 plasmid DNA

o Lipofectamine-based transfection reagent (e.g., Lipofectamine 2000 or 3000)
e Opti-MEM | Reduced Serum Medium

o 6-well tissue culture plates

Procedure:

o Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density
that will result in 70-80% confluency on the day of transfection.[8]
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Transfection Complex Preparation:
o Intube A, dilute the FAU-pcDNAS3.1 plasmid DNA in Opti-MEM.
o Intube B, dilute the transfection reagent in Opti-MEM.

o Combine the contents of tube A and tube B, mix gently, and incubate at room temperature
for 20 minutes to allow for complex formation.[8]

Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently
rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

Analysis: After the incubation period, the cells can be harvested for analysis of FAU
overexpression by Western blotting or gPCR, or used in functional assays.

Protocol 3: Generation of a Stable FAU-Overexpressing
Cell Line

This protocol provides a general workflow for creating a stable cell line with constitutive FAU

expression using lentiviral transduction.

Materials:

Target mammalian cell line

Lentiviral vector containing the FAU gene and a selection marker (e.g., puromycin
resistance)

Packaging plasmids (e.g., psPAX2 and pMD2.G)
HEK293T cells (for lentivirus production)
Transfection reagent

Selection antibiotic (e.g., puromycin)
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e Polybrene
Procedure:

 Lentivirus Production: Co-transfect the FAU-lentiviral vector and packaging plasmids into
HEK293T cells to produce lentiviral particles.[10]

» Virus Harvest: Harvest the supernatant containing the lentiviral particles 48-72 hours post-
transfection.

o Transduction: Transduce the target cell line with the harvested lentivirus in the presence of
polybrene to enhance transduction efficiency.

» Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic
(e.g., puromycin) to the culture medium.

o Expansion and Verification: Expand the antibiotic-resistant cell population. Verify stable FAU
overexpression by Western blotting and qPCR.[9]

Protocol 4: Purification of His-tagged FAU Protein from
E. coli

This protocol describes the expression and purification of N-terminally His6-tagged FAU
protein from E. coli.

Materials:

E. coli BL21(DE3) cells transformed with a pET vector containing His6-FAU

LB medium with the appropriate antibiotic

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NacCl, 10 mM imidazole, pH 8.0)

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NacCl, 20 mM imidazole, pH 8.0)

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
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» Ni-NTA affinity chromatography resin
e Lysozyme, DNase |
Procedure:

o Expression: Inoculate a large culture of LB medium with an overnight culture of the
transformed E. coli. Grow the cells to an OD600 of 0.6-0.8. Induce protein expression by
adding IPTG to a final concentration of 0.5-1 mM and incubate for an additional 4-16 hours
at a reduced temperature (e.g., 16-25°C).

e Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and
add lysozyme and DNase I. Lyse the cells by sonication on ice.

 Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the
supernatant containing the soluble His6-FAU protein.

e Affinity Purification:

[¢]

Equilibrate the Ni-NTA resin with lysis buffer.

o

Load the clarified lysate onto the resin.

Wash the resin with wash buffer to remove non-specifically bound proteins.

[e]

o

Elute the His6-FAU protein with elution buffer.[2][15]

e Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western
blotting or mass spectrometry.

Protocol 5: Western Blot Analysis of FAU
Overexpression

This protocol is for the detection and quantification of FAU protein levels in cell lysates.
Materials:

o Cell lysate from transfected or non-transfected cells
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against FAU

Loading control primary antibody (e.g., GAPDH, [3-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Protein Quantification: Determine the protein concentration of the cell lysates using a
standard protein assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[16]

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-FAU antibody and
the loading control antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

Detection: Wash the membrane and detect the protein bands using a chemiluminescent
substrate and an imaging system. Quantify the band intensities to determine the level of FAU
overexpression relative to the loading control.
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Protocol 6: Quantitative Real-Time PCR (qPCR) for FAU
MRNA Levels

This protocol measures the relative abundance of FAU mRNA in cells.
Materials:

RNA isolated from transfected and non-transfected cells

Reverse transcriptase and reagents for cDNA synthesis

gPCR primers for FAU and a reference gene (e.g., GAPDH, ACTB)

SYBR Green or TagMan-based gPCR master mix

Real-time PCR instrument
Procedure:

* RNA Isolation and cDNA Synthesis: Isolate total RNA from the cell samples and synthesize
cDNA using reverse transcriptase.[17]

e gPCR Reaction Setup: Set up the gPCR reactions containing cDNA, FAU or reference gene
primers, and gPCR master mix.

¢ Real-Time PCR: Perform the real-time PCR reaction using a standard thermal cycling
protocol.[18]

o Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.
Calculate the relative expression of FAU mRNA using the AACt method, normalizing to the
reference gene.[19][20]

Protocol 7: Apoptosis Assay using Luciferase Reporter

This protocol assesses the pro-apoptotic activity of overexpressed FAU using a caspase-
dependent luciferase reporter assay.

Materials:
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» Cells co-transfected with the FAU expression vector and a caspase-3/7 luciferase reporter
vector

e Luciferase assay reagent
e Luminometer
Procedure:

o Co-transfection: Co-transfect the cells with the FAU expression vector (or an empty vector
control) and a luciferase reporter plasmid containing a caspase-3/7 cleavage site.

 Induction of Apoptosis (Optional): Treat the cells with a known apoptosis-inducing agent as a
positive control.

o Cell Lysis and Luciferase Assay: 24-48 hours post-transfection, lyse the cells and measure
luciferase activity using a luminometer according to the manufacturer's instructions.[21]

o Data Analysis: An increase in luciferase activity in FAU-overexpressing cells compared to the
control indicates an increase in caspase-3/7 activity and thus, apoptosis.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: FAU-mediated pro-apoptotic signaling pathway.
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Caption:

Cellular context of FAU protein function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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